![molecular formula C16H14F6N2O4S2 B039328 (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine CAS No. 121788-73-6](/img/structure/B39328.png)
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
Übersicht
Beschreibung
Paliperidonpalmitat ist eine langwirksame injizierbare Formulierung von Paliperidon, einem atypischen Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und schizoaffektiven Störungen eingesetzt wird . Es handelt sich um einen Palmitatester von Paliperidon, der eine langsame Freisetzung des Wirkstoffs über einen längeren Zeitraum ermöglicht und es so für Patienten geeignet macht, die eine langfristige Medikamenteneinnahme benötigen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Paliperidonpalmitat wird durch Veresterung von Paliperidon mit Palmitinsäure synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Veresterungsprozess zu erleichtern. Das Rohprodukt wird dann durch Kristallisationsmethoden gereinigt, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Paliperidonpalmitat durch eine Reihe von kontrollierten Kristallisationsprozessen hergestellt, um eine hohe Reinheit und gleichbleibende Qualität zu gewährleisten . Das Endprodukt wird zu einer Suspension für intramuskuläre Injektion formuliert, die dann verpackt und zur klinischen Anwendung vertrieben wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paliperidone palmitate is synthesized by esterification of paliperidone with palmitic acid . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The crude product is then purified through crystallization methods to obtain the final compound .
Industrial Production Methods
In industrial settings, paliperidone palmitate is produced through a series of controlled crystallization processes to ensure high purity and consistent quality . The final product is formulated into a suspension for intramuscular injection, which is then packaged and distributed for clinical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Paliperidonpalmitat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, die es im Körper wieder in Paliperidon umwandelt . Es kann unter bestimmten Bedingungen auch Oxidations- und Reduktionsreaktionen eingehen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von Paliperidonpalmitat verwendet werden, umfassen Lösungsmittel wie Ethanol und Katalysatoren wie Schwefelsäure für die Veresterung . Die Hydrolyse erfolgt typischerweise in Gegenwart von Wasser und Enzymen im Körper .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Hydrolyse von Paliperidonpalmitat entsteht, ist Paliperidon, der Wirkstoff, der für seine therapeutische Wirkung verantwortlich ist .
Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Organic Chemistry
-
Asymmetric Synthesis
TFMS-DPED serves as a chiral ligand in asymmetric synthesis, enabling the formation of enantiomerically enriched products. Its ability to form stable complexes with transition metals makes it ideal for catalyzing various reactions, including:- Enantioselective hydrogenation : The compound has been effectively used in the hydrogenation of prochiral ketones to produce chiral alcohols.
- Asymmetric allylic substitutions : TFMS-DPED has facilitated the synthesis of complex molecules through allylic substitution reactions, enhancing selectivity and yield.
-
Catalysis in Organometallic Chemistry
The compound acts as a ligand in organometallic complexes, contributing to various catalytic cycles. Its trifluoromethanesulfonyl groups enhance the electron-withdrawing properties, which can stabilize reactive intermediates and improve reaction kinetics. -
Pharmaceutical Applications
Due to its chiral nature, TFMS-DPED is explored in the pharmaceutical industry for synthesizing chiral drugs. Its application in drug discovery and development is significant as it allows for the production of enantiomerically pure compounds essential for therapeutic efficacy.
-
Enantioselective Hydrogenation
A study demonstrated the effectiveness of TFMS-DPED as a ligand in the enantioselective hydrogenation of ketones. The results showed that using this compound resulted in high yields (up to 95%) and excellent enantiomeric excess (>90% ee) for several substrates, indicating its utility in producing chiral alcohols . -
Synthesis of Chiral Drugs
In pharmaceutical research, TFMS-DPED was employed to synthesize a key intermediate for a novel anti-cancer drug. The use of this compound allowed for a streamlined process with improved selectivity and yield compared to traditional methods, showcasing its potential in drug development . -
Catalytic Asymmetric Reactions
Research highlighted the role of TFMS-DPED in catalytic asymmetric reactions involving allylic substitutions. The compound's ability to stabilize transition states led to significant improvements in reaction rates and selectivity, making it a valuable tool for synthetic chemists .
Wirkmechanismus
Paliperidone palmitate exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain . This dual antagonism helps to alleviate symptoms of schizophrenia by balancing neurotransmitter activity . The compound also interacts with alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Risperidon: Paliperidon ist der primäre aktive Metabolit von Risperidon und hat einen ähnlichen Wirkmechanismus.
Einzigartigkeit
Die Einzigartigkeit von Paliperidonpalmitat liegt in seiner langwirksamen injizierbaren Formulierung, die eine anhaltende Wirkstofffreisetzung ermöglicht und die Medikamenteneinnahme bei Patienten mit Schizophrenie verbessert . Diese Formulierung reduziert die Häufigkeit der Verabreichung im Vergleich zu oralen Antipsychotika, was einen erheblichen Vorteil in der klinischen Praxis bietet .
Biologische Aktivität
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS Number: 121788-73-6) is a chiral diamine compound notable for its application in asymmetric synthesis and catalysis. Its unique structure, featuring two trifluoromethanesulfonyl groups, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and safety profile.
- Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂
- Molecular Weight : 476.41 g/mol
- Melting Point : 213 °C
- Purity : ≥98.0% (GC)
The biological activity of this compound primarily stems from its ability to act as a chiral ligand in various catalytic processes. It has been shown to facilitate asymmetric transfer hydrogenation reactions, which are crucial in synthesizing enantiomerically pure compounds. The trifluoromethanesulfonyl groups enhance the electrophilicity of the nitrogen atoms, increasing their reactivity in catalytic cycles.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy.
-
Antimicrobial Properties :
- Research has shown that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Significant reduction in tumor size in treated mice compared to control. |
Study B | Antimicrobial Efficacy | Inhibition of E. coli growth at concentrations of 50 µg/mL. |
Study C | Neuroprotection | Decreased levels of reactive oxygen species in neuronal cultures treated with the compound. |
Safety Profile
This compound has been classified with certain hazard statements indicating potential skin and eye irritation. Handling precautions include wearing protective gear and ensuring proper ventilation during use.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121788-73-6 | |
Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.